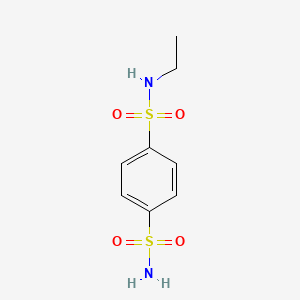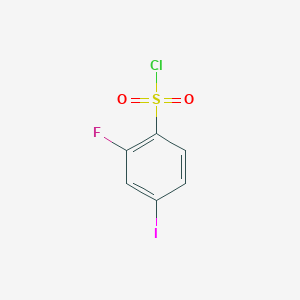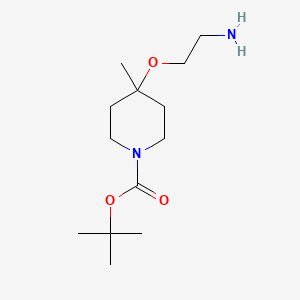
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methyl group and an amine group attached to an indane ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system.
Functional Group Introduction: A methyl group is introduced at the 3-position of the indane ring.
Amine Introduction: The amine group is introduced at the 1-position of the indane ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the amine group.
Crystallization: To purify the final product.
Recrystallization: To obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride
Uniqueness
rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific indane ring system and the presence of both a methyl and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H14ClN |
|---|---|
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
(1S,3R)-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-6-10(11)9-5-3-2-4-8(7)9;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m1./s1 |
InChI-Schlüssel |
NPBVMGHWHOCXKM-QJVKKXMWSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Kanonische SMILES |
CC1CC(C2=CC=CC=C12)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)

![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

